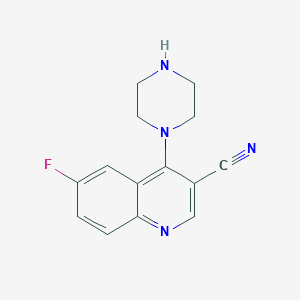6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15922564
Molecular Formula: C14H13FN4
Molecular Weight: 256.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H13FN4 |
|---|---|
| Molecular Weight | 256.28 g/mol |
| IUPAC Name | 6-fluoro-4-piperazin-1-ylquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C14H13FN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |
| Standard InChI Key | LVULREQNUGKJOC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)F |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 6-fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile is C₁₄H₁₂FN₅, with a molecular weight of 285.28 g/mol. The quinoline scaffold consists of a bicyclic system fused from a benzene ring and a pyridine ring, with substituents strategically placed to modulate electronic and steric properties . Key structural features include:
-
Fluorine at position 6: Enhances metabolic stability and membrane permeability through electronegative effects .
-
Piperazine at position 4: Introduces basicity and hydrogen-bonding capabilities, improving solubility and target engagement .
-
Cyano group at position 3: Acts as a hydrogen-bond acceptor and influences π-stacking interactions .
Comparative analysis with analogs such as 6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-8-(trideuteriomethoxy)quinoline-3-carbonitrile (PubChem CID 162660757) reveals that the absence of aryl or alkoxy groups on the piperazine ring simplifies the compound’s synthetic pathway while retaining core reactivity.
Synthesis and Manufacturing
The synthesis of 6-fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. A representative route, adapted from Patent US20030212276A1 , proceeds as follows:
Key Synthetic Steps
-
Formation of the Quinoline Core:
-
Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C yields ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate .
-
Cyclization via thermal treatment in diphenyl ether/biphenyl generates the chlorinated intermediate 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile .
-
-
Piperazine Introduction:
Reaction Conditions and Optimization
-
Solvent Systems: 2-ethoxyethanol, N,N-dimethylformamide, or toluene .
-
Temperature: 80–180°C, depending on the reactivity of intermediates .
Physicochemical Properties
The compound’s low water solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing .
Biological Activity and Applications
Kinase Inhibition
Structural analogs, such as 6-fluoro-4-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)quinoline-3-carbonitrile (PubChem CID 49674582), exhibit inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) . The piperazine moiety facilitates binding to kinase ATP pockets, while the cyano group stabilizes interactions with hinge regions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume